8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in the development of pharmaceutical agents due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 2-phenylimidazo[1,2-a]pyridine followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sodium methoxide for methoxylation .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides are reacted together. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Methoxylation: Sodium methoxide in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Dehalogenated derivatives.
Scientific Research Applications
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and methoxy groups.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a phenyl group.
2-Methylimidazo[1,2-a]pyridine: Lacks the phenyl and bromine groups.
Uniqueness: 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
89193-06-6 |
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Molecular Formula |
C14H11BrN2O |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-12(10-6-3-2-4-7-10)16-13-11(15)8-5-9-17(13)14/h2-9H,1H3 |
InChI Key |
QVAMPTUXAFRTJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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